molecular formula C9H9NO B024688 (E)-1-pyridin-3-ylbut-2-en-1-one CAS No. 100021-45-2

(E)-1-pyridin-3-ylbut-2-en-1-one

Cat. No.: B024688
CAS No.: 100021-45-2
M. Wt: 147.17 g/mol
InChI Key: ZXESZGKRPDKHDW-DUXPYHPUSA-N
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Description

Sphinganine 1-phosphate is a bioactive lipid molecule derived from sphingolipid metabolism. It plays a crucial role in various cellular processes, including cell growth, survival, and migration. This compound is a phosphorylated derivative of sphinganine, a type of sphingoid base, and is involved in signaling pathways that regulate immune responses, inflammation, and other physiological functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sphinganine 1-phosphate typically involves the phosphorylation of sphinganine. One common method is the use of phosphoramidite chemistry, where sphinganine is reacted with bis(2-cyanoethyl)-N,N-diisopropylamino-phosphoramidite to introduce the phosphate group. This process generally involves three steps and yields the phosphorylated product in 32-39% overall yield .

Industrial Production Methods

Industrial production of sphinganine 1-phosphate may involve enzymatic methods, where sphinganine is phosphorylated by specific kinases. These methods are advantageous due to their specificity and efficiency. The enzymes used in these processes are typically derived from microbial or mammalian sources and are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Sphinganine 1-phosphate undergoes various chemical reactions, including:

    Oxidation: This reaction can convert sphinganine 1-phosphate into other oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups on the molecule.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of sphinganine 1-phosphate can yield sphingosine 1-phosphate, while reduction can produce dihydrosphinganine 1-phosphate.

Scientific Research Applications

Sphinganine 1-phosphate has numerous applications in scientific research:

Mechanism of Action

Sphinganine 1-phosphate exerts its effects by binding to specific G protein-coupled receptors (GPCRs) on the cell surface. This binding activates intracellular signaling pathways that regulate various cellular functions, including proliferation, migration, and survival. The primary molecular targets include sphingosine-1-phosphate receptors (S1PRs), which mediate the downstream effects of the compound .

Comparison with Similar Compounds

Sphinganine 1-phosphate is similar to other sphingolipid metabolites such as sphingosine 1-phosphate and phytosphingosine 1-phosphate. it is unique in its specific signaling properties and biological activities. Similar compounds include:

Sphinganine 1-phosphate stands out due to its specific role in certain signaling pathways and its potential therapeutic applications.

Properties

CAS No.

100021-45-2

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

(E)-1-pyridin-3-ylbut-2-en-1-one

InChI

InChI=1S/C9H9NO/c1-2-4-9(11)8-5-3-6-10-7-8/h2-7H,1H3/b4-2+

InChI Key

ZXESZGKRPDKHDW-DUXPYHPUSA-N

Isomeric SMILES

C/C=C/C(=O)C1=CN=CC=C1

SMILES

CC=CC(=O)C1=CN=CC=C1

Canonical SMILES

CC=CC(=O)C1=CN=CC=C1

Synonyms

2-Buten-1-one,1-(3-pyridinyl)-,(E)-(9CI)

Origin of Product

United States

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